molecular formula C11H7F2NO B6366444 5-(3,5-Difluorophenyl)pyridin-2(1H)-one CAS No. 1111109-46-6

5-(3,5-Difluorophenyl)pyridin-2(1H)-one

Cat. No.: B6366444
CAS No.: 1111109-46-6
M. Wt: 207.18 g/mol
InChI Key: KRDXNEVFHKLMMQ-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)pyridin-2(1H)-one: is an organic compound that features a pyridinone core substituted with a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorophenyl)pyridin-2(1H)-one typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable pyridinone precursor under specific conditions. One common method includes:

    Condensation Reaction: Reacting 3,5-difluorobenzaldehyde with 2-pyridone in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization to form the desired pyridinone structure.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles such as methoxy or amino groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings.
  • Employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 3-(3,5-Difluorophenyl)propanoic acid
  • 3,5-Difluorohydrocinnamic acid

Comparison:

  • 3-(3,5-Difluorophenyl)propanoic acid and 3,5-Difluorohydrocinnamic acid share the difluorophenyl group but differ in their core structures. The pyridinone core in 5-(3,5-Difluorophenyl)pyridin-2(1H)-one provides unique electronic and steric properties, making it more suitable for specific applications in medicinal chemistry and materials science.
  • The presence of the pyridinone ring in this compound allows for additional hydrogen bonding interactions, which can enhance its binding to biological targets compared to the simpler structures of the similar compounds.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-9-3-8(4-10(13)5-9)7-1-2-11(15)14-6-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDXNEVFHKLMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682713
Record name 5-(3,5-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-46-6
Record name 5-(3,5-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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